LIMK1 inhibitor BMS-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

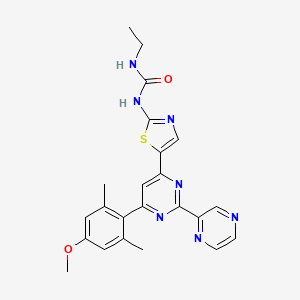

1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2S/c1-5-25-22(31)30-23-27-12-19(33-23)16-10-17(20-13(2)8-15(32-4)9-14(20)3)29-21(28-16)18-11-24-6-7-26-18/h6-12H,5H2,1-4H3,(H2,25,27,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCYRTXFXRZKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC=C(S1)C2=CC(=NC(=N2)C3=NC=CN=C3)C4=C(C=C(C=C4C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of LIMK1 Inhibitor BMS-4

This document provides a comprehensive overview of the mechanism of action for BMS-4, a potent inhibitor of LIM Domain Kinase 1 (LIMK1). It details its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to LIMK1

LIM Domain Kinases 1 and 2 (LIMK1 and LIMK2) are dual-specificity serine/threonine and tyrosine protein kinases that play a crucial role in the regulation of actin cytoskeletal dynamics.[1] The primary and most well-characterized function of LIMKs is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][2] This phosphorylation prevents cofilin from binding to and severing actin filaments, leading to an accumulation of filamentous actin (F-actin).[2][3][4] The activity of LIMK itself is regulated by upstream signaling pathways involving small GTPases of the Rho family, such as RhoA, Rac, and Cdc42, which act via kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[3][4][5][6] Given its central role in controlling cell motility, proliferation, and morphology, LIMK1 has emerged as a promising therapeutic target for various diseases, including cancer and neurological disorders.[1]

Mechanism of Action of BMS-4

BMS-4 is a potent, ATP-competitive small molecule inhibitor that targets the kinase domain of both LIMK1 and LIMK2.[1][7] Its primary mechanism involves binding to the hinge region of the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrate, cofilin.[1] By inhibiting LIMK activity, BMS-4 leads to a decrease in the levels of phosphorylated cofilin (p-cofilin). This results in an increased population of active, non-phosphorylated cofilin, which can then resume its function of severing and depolymerizing actin filaments. The ultimate cellular effect is a shift in the actin equilibrium towards globular actin (G-actin), leading to alterations in cytoskeletal structure and dynamics.

A key characteristic of BMS-4 is its lack of cytotoxicity at effective concentrations, distinguishing it from other compounds in the same chemical series that were found to induce mitotic arrest by targeting tubulin polymerization.[3][4][7] Studies have shown that the inhibitory potency of BMS-4 is reduced when assayed against pre-phosphorylated (activated) LIMK1/2, a feature observed for several ATP-competitive inhibitors of this kinase family.[1]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of BMS-4 and its analogs has been quantified in various biochemical and cellular assays. The data below is compiled from comparative studies of small-molecule LIMK inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Source |

| BMS-4 | LIMK1 | 22 | Biochemical Kinase Assay | [] |

| BMS-4 (Cmpd 3) | uLIMK1 | 14 | RapidFire-MS | [1] |

| pLIMK1 | 110 | RapidFire-MS | [1] | |

| uLIMK2 | 16 | RapidFire-MS | [1] | |

| pLIMK2 | 130 | RapidFire-MS | [1] | |

| BMS-3 (Cmpd 2) | uLIMK1 | 6.5 | RapidFire-MS | [1] |

| pLIMK1 | 110 | RapidFire-MS | [1] | |

| uLIMK2 | 10 | RapidFire-MS | [1] | |

| pLIMK2 | 140 | RapidFire-MS | [1] |

uLIMK: unphosphorylated LIMK; pLIMK: phosphorylated LIMK.

Signaling Pathway and Inhibition by BMS-4

The following diagram illustrates the canonical LIMK1 signaling pathway and the point of intervention for BMS-4.

Caption: LIMK1 signaling pathway and BMS-4 inhibition.

Experimental Protocols

In Vitro LIMK1 Kinase Assay (Radiometric)

This protocol is a representative method for determining the IC50 value of an inhibitor against LIMK1.[3][4]

-

Reagents and Materials:

-

Recombinant human LIMK1 kinase domain.

-

Substrate: GST-fused cofilin or biotinylated full-length human destrin.[3][4][9]

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

BMS-4 inhibitor stock solution in DMSO.

-

96-well reaction plates.

-

Phosphocellulose paper or other capture membrane.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of BMS-4 in kinase buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor to each well. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a background control.

-

Add 20 µL of a solution containing the LIMK1 enzyme and the cofilin substrate to each well.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 20 µL of the ATP solution containing a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for LIMK1.

-

Incubate the reaction mixture for 20-30 minutes at 30°C.[9]

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity for each sample using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Cofilin Phosphorylation Assay (Western Blot)

This protocol assesses the ability of BMS-4 to inhibit LIMK activity within a cellular context.

-

Reagents and Materials:

-

Cell line (e.g., A549 human lung cancer cells).[7]

-

Cell culture medium and supplements.

-

BMS-4 stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Mouse anti-total cofilin, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of BMS-4 (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 2 hours).[7] Include a DMSO-treated well as a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-cofilin and total cofilin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for p-cofilin and total cofilin. The level of inhibition is determined by the ratio of p-cofilin to total cofilin, normalized to the loading control and compared to the vehicle-treated sample.

-

Visualized Workflows and Relationships

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro radiometric kinase assay.

Logical Relationship: BMS-4 Mechanism of Action

References

- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct signaling by the BMP type II receptor via the cytoskeletal regulator LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cofilin phosphorylation and actin cytoskeletal dynamics regulated by rho- and Cdc42-activated LIM-kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

BMS-4: A Technical Guide to its Target Profile Against LIMK1 and LIMK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target profile of BMS-4, a small molecule inhibitor of LIM domain kinases (LIMK). It focuses on a comparative analysis of its activity against the two main isoforms, LIMK1 and LIMK2. This document summarizes key quantitative data, details experimental methodologies for the characterization of BMS-4, and provides visual representations of the relevant signaling pathways.

Introduction to LIM Kinases

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics.[1][2] They are key downstream effectors of the Rho family of small GTPases and their primary known substrate is cofilin, an actin-depolymerizing factor.[1] By phosphorylating cofilin at Serine-3, LIM kinases inactivate its actin-severing activity, leading to the stabilization of actin filaments.[1] This regulation of the actin cytoskeleton is crucial for a multitude of cellular processes, including cell motility, morphogenesis, and cell division.[2] Dysregulation of LIMK activity has been implicated in various pathologies, including cancer and neurological disorders, making them attractive therapeutic targets.[1]

BMS-4: Quantitative Inhibitory Profile

BMS-4 is a potent inhibitor of both LIMK1 and LIMK2. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The pIC50 values, which are the negative logarithm of the IC50 values, are also commonly used.

| Target | pIC50 | IC50 (nM) |

| LIMK1 | 7.25 | 56.2 |

| LIMK2 | 6.87 | 134.9 |

Table 1: Inhibitory activity of BMS-4 against LIMK1 and LIMK2. pIC50 values were obtained from MedchemExpress and converted to IC50 values (IC50 = 10^(-pIC50) * 10^9).[3]

Experimental Protocols

The characterization of BMS-4's inhibitory activity against LIMK1 and LIMK2 typically involves in vitro kinase assays. The following sections describe the general methodologies for two common assay types.

Radioactive Phosphate Incorporation Assay

This traditional method directly measures the transfer of a radiolabeled phosphate from ATP to the substrate (cofilin or a peptide mimic).

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Biotinylated full-length human destrin (cofilin) as substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

BMS-4 (or other test compounds) at various concentrations

-

Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂)

-

Stop solution (e.g., 20% trichloroacetic acid (TCA) with 100 mM sodium pyrophosphate)

-

Filter plates (e.g., GF/C unifilter plates)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, biotinylated destrin, and the respective LIMK enzyme (LIMK1 or LIMK2).

-

Add serial dilutions of BMS-4 or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the biotinylated substrate.

-

Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

-

Add scintillation fluid to the wells of the filter plate.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each BMS-4 concentration and determine the IC50 value by fitting the data to a dose-response curve.

RapidFire High-Throughput Mass Spectrometry (HT-MS) Assay

This label-free method directly measures the enzymatic conversion of the substrate to its phosphorylated product by mass spectrometry, offering high throughput and sensitivity.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin substrate (full-length protein or a peptide fragment)

-

ATP

-

BMS-4 (or other test compounds) at various concentrations

-

Kinase reaction buffer

-

RapidFire HT-MS system equipped with a mass spectrometer

Procedure:

-

Prepare the kinase reaction mixture containing the enzyme, substrate, and reaction buffer.

-

Add serial dilutions of BMS-4 or a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate for a predetermined time.

-

Quench the reaction (e.g., by adding a strong acid).

-

The RapidFire system aspirates a small volume from each well of the reaction plate.

-

The sample is rapidly loaded onto a reverse-phase cartridge to desalt and concentrate the analyte of interest (substrate and phosphorylated product).

-

The analytes are then eluted directly into the mass spectrometer.

-

The mass spectrometer detects and quantifies the amount of both the substrate and the phosphorylated product.

-

The percentage of substrate conversion is calculated, and the IC50 value is determined from the dose-response curve of BMS-4.

Signaling Pathways

BMS-4 exerts its cellular effects by inhibiting LIMK1 and LIMK2, thereby modulating the signaling pathways they control. The following diagrams illustrate the canonical signaling cascades leading to the activation of LIMK1 and LIMK2.

Figure 1: Simplified LIMK1 signaling pathway.

Figure 2: Simplified LIMK2 signaling pathway.

Conclusion

BMS-4 is a valuable chemical probe for studying the roles of LIMK1 and LIMK2 in cellular processes. Its potent, dual inhibitory activity allows for the effective modulation of the LIMK-cofilin signaling axis. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with BMS-4 and investigating the therapeutic potential of LIMK inhibition. Further studies are warranted to explore the full selectivity profile of BMS-4 and its in vivo efficacy in various disease models.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The LIMK1 Signaling Nexus: A Technical Guide to Upstream Regulators and Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM Domain Kinase 1 (LIMK1) is a serine/threonine kinase that functions as a critical node in cellular signaling, primarily governing actin and microtubule dynamics.[1][2] Positioned downstream of Rho family GTPases, LIMK1 integrates signals from various pathways to control cell motility, morphology, proliferation, and synaptic function.[3][4] Its principal and most well-characterized substrate is cofilin, an actin-depolymerizing factor that is inactivated upon phosphorylation by LIMK1.[3][5] This inactivation leads to the stabilization of actin filaments, a fundamental process in numerous physiological and pathological events, including cancer metastasis and neurological disorders.[3][6] This technical guide provides an in-depth exploration of the upstream regulators that activate and inhibit LIMK1, and the diverse downstream substrates it phosphorylates, extending beyond cofilin. It includes a summary of key quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex signaling architecture.

Upstream Regulation of LIMK1

The activity of LIMK1 is tightly controlled by a network of upstream signaling molecules. Activation is primarily achieved through phosphorylation of a key threonine residue (Thr508) within its activation loop by several kinases.[7][8][9]

Major Activating Pathways

The canonical activation of LIMK1 is downstream of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[3][7] These GTPases do not directly activate LIMK1 but act through intermediary kinases:

-

RhoA-ROCK Pathway : The RhoA GTPase activates Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[7][10] ROCKs then directly phosphorylate LIMK1 at Thr508, leading to its activation.[8][11] This pathway is crucial for the formation of stress fibers and focal adhesions.

-

Rac1/Cdc42-PAK Pathway : Rac1 and Cdc42 GTPases activate p21-activated kinases (PAKs), including PAK1 and PAK4.[6][7] PAKs subsequently phosphorylate and activate LIMK1 at Thr508, a pathway essential for the formation of lamellipodia and filopodia.[12][13]

-

Other Activators : Other proteins have been shown to activate LIMK1, including the cell cycle regulator p57Kip2, which can directly bind to and activate LIMK1.[7] Additionally, Bone Morphogenetic Protein Receptor Type II (BMPRII) signaling can lead to LIMK1 activation, linking it to developmental processes.[14][15]

Negative Regulation

LIMK1 activity is also subject to negative control to ensure proper cytoskeletal dynamics. This is achieved through direct inhibition or dephosphorylation.

-

Nischarin : This protein forms a complex with PAK and LIMK1, leading to the dephosphorylation and inhibition of LIMK1, which in turn reduces cancer cell invasion.[7]

-

LATS1 : The Large Tumor Suppressor Kinase 1 (LATS1) negatively modulates LIMK1, impacting cytokinesis.[2]

The following diagram illustrates the primary upstream regulatory pathways of LIMK1.

Downstream Effectors of LIMK1

While cofilin is the most prominent substrate, LIMK1 phosphorylates a range of proteins, implicating it in diverse cellular functions beyond actin dynamics.

Cofilin Family Proteins

The primary downstream targets of LIMK1 are the ADF/cofilin family of proteins, which includes cofilin-1, cofilin-2, and destrin (ADF).[5][7] LIMK1 phosphorylates these proteins on a conserved serine residue at position 3 (Ser3).[3][5] This phosphorylation event inhibits cofilin's ability to bind to and sever F-actin, leading to an accumulation of stabilized actin filaments.[5][16] This regulatory mechanism is fundamental to cell migration, invasion, and morphological changes.

Microtubule-Associated Regulation

LIMK1 also plays a significant role in regulating microtubule stability, indicating a crosstalk between the actin and microtubule cytoskeletons.[1][14]

-

Tubulin : LIMK1 can physically associate with tubulin and its overexpression leads to microtubule destabilization.[1][14]

-

TPPP (Tubulin Polymerization Promoting Protein) : LIMK1 can phosphorylate TPPP, which promotes microtubule disassembly.[2]

Other Substrates

Emerging research has identified additional LIMK1 substrates, broadening its functional scope:

-

Annexin 1 : A calcium- and phospholipid-binding protein involved in endothelial cell migration and tubulogenesis.[7]

-

CREB (cAMP-responsive element binding protein) : A transcription factor that LIMK1 can phosphorylate, thereby inhibiting its activity and influencing processes like long-term memory.[1]

-

Dynein Light Chains (LIC1, LIC2) : Motor proteins involved in intracellular transport.[7]

-

Aurora A Kinase : A mitotic kinase, suggesting a role for LIMK1 in cell cycle progression.[1]

The following diagram summarizes the key downstream targets of LIMK1.

Quantitative Data Summary

This section summarizes key quantitative parameters related to the LIMK1 signaling pathway. These values are essential for kinetic modeling, inhibitor design, and quantitative understanding of pathway dynamics.

Table 1: Kinetic and Binding Parameters

| Parameter | Interacting Molecules | Value | Assay Method | Reference |

| Km | LIMK1 for Cofilin | 8 µM | Luciferase-based Kinase Assay | [14] |

| Kd | LIMK1 (LIM domains) for BMPR2 (peptide) | 60 µM | Isothermal Titration Calorimetry (ITC) | [7] |

| Kd | LIMK1 for Type-I Inhibitor (cpd 1) | 6.9 nM | Kinetic Binding Assay | [15] |

| Kd | LIMK1 for Type-I Inhibitor (cpd 2) | 248 nM | Kinetic Binding Assay | [15] |

Table 2: Inhibitor Potency (IC50)

| Inhibitor | Target | IC50 (nM) | Assay Method | Reference |

| Staurosporine | LIMK1 | 0.7 | Radiometric Kinase Assay | [6] |

| TH251 | LIMK1 | 52 | RapidFire Mass Spectrometry | [7] |

| Ro 31-8220 | LIMK1 | 7,100 | Radiometric Kinase Assay | [6] |

| H-89 | LIMK1 | 1,300 | Radiometric Kinase Assay | [6] |

| GW5074 | LIMK1 | 12,000 | Radiometric Kinase Assay | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the LIMK1 signaling pathway.

In Vitro LIMK1 Kinase Assay (Radiometric)

This protocol is used to measure the direct phosphorylation of a substrate (e.g., cofilin) by LIMK1.

Materials:

-

Recombinant active LIMK1

-

Recombinant substrate (e.g., human Cofilin 1)

-

[γ-33P]-ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

10 mM ATP solution

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture by combining Kinase Assay Buffer, the substrate (e.g., to a final concentration of 3 µM), and the specific LIMK1 inhibitor or vehicle control (DMSO).[6]

-

Add active LIMK1 enzyme to the mixture and briefly incubate at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM.[6]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity based on the amount of 33P transferred to the substrate.

Co-Immunoprecipitation (Co-IP) of LIMK1 and Binding Partners

This protocol is designed to isolate LIMK1 and any interacting proteins from a cell lysate.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Ice-cold PBS.

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[10]

-

Primary antibody specific for LIMK1 (IP-grade).

-

Isotype control IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads or agarose slurry.

-

Wash Buffer (same as Lysis Buffer, but with lower detergent, e.g., 0.1% NP-40).

-

Elution Buffer (e.g., 1x SDS-PAGE loading buffer).

Procedure:

-

Cell Lysis : Wash cultured cells with ice-cold PBS and lyse them by adding ice-cold Co-IP Lysis Buffer. Incubate on ice for 20-30 minutes with occasional vortexing.[17]

-

Clarify Lysate : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional) : To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.[18]

-

Immunoprecipitation : Add the LIMK1-specific antibody (and isotype control IgG to a separate tube) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complex : Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing : Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them, completely removing the supernatant each time.[18]

-

Elution : After the final wash, remove all supernatant and resuspend the beads in 1x SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Analysis : Pellet the beads and load the supernatant (containing the eluted proteins) onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

Cell Invasion Assay (Transwell/Boyden Chamber)

This protocol assesses the invasive capability of cells, which is often regulated by LIMK1, through an extracellular matrix.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size).

-

Extracellular matrix gel (e.g., Matrigel®).

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

Cells of interest (e.g., transfected with LIMK1 siRNA or control siRNA).[19]

-

Cotton swabs, fixative (e.g., methanol), and staining solution (e.g., Crystal Violet).

Procedure:

-

Prepare Inserts : Thaw the extracellular matrix gel on ice. Dilute it with cold, serum-free medium and coat the top surface of the transwell insert membrane. Allow it to solidify by incubating at 37°C for at least 1 hour.[13][20]

-

Prepare Cells : Culture and harvest the cells. If using siRNA, transfect the cells 24-48 hours prior to the assay.[19] Resuspend the cells in serum-free medium at a specific concentration (e.g., 0.5-1.0 x 105 cells/mL).

-

Assay Setup : Add medium containing the chemoattractant to the lower wells of the companion plate. Carefully place the coated inserts into the wells.

-

Cell Seeding : Add the cell suspension to the upper chamber of the inserts.

-

Incubation : Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's invasive potential.

-

Processing : After incubation, carefully remove the medium from the inserts. Use a cotton swab to gently remove the non-invading cells and the matrix gel from the upper surface of the membrane.[1]

-

Staining and Quantification : Fix the inserts in methanol and then stain the invading cells on the lower surface of the membrane with Crystal Violet.

-

Analysis : Allow the inserts to dry. Visualize and count the stained, invaded cells under a microscope. Compare the number of invading cells between different experimental conditions (e.g., control vs. LIMK1 knockdown).

The following diagram provides a workflow for a typical cell invasion experiment to study LIMK1 function.

Conclusion and Future Directions

LIMK1 is a central regulator of the cytoskeleton, integrating signals from multiple pathways to control fundamental cellular processes. Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[3][11] The core of its function lies in the phosphorylation and inactivation of cofilin, but a growing body of evidence reveals a much broader substrate profile, implicating LIMK1 in microtubule regulation, gene transcription, and cell division.

For drug development professionals, the development of highly specific LIMK1 inhibitors remains a key objective. The quantitative data and protocols provided herein serve as a foundational resource for the screening and characterization of such compounds. Future research should focus on further elucidating the non-canonical roles of LIMK1, identifying new substrates through advanced proteomic approaches, and understanding the specific functions of LIMK1 versus its isoform, LIMK2. A deeper comprehension of the LIMK1 signaling nexus will undoubtedly unveil novel therapeutic opportunities for a range of pathologies.

References

- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIMK1 (rat) [phosphosite.org]

- 5. Reactome | Phosphorylation of cofilin by LIMK-1 [reactome.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. thesgc.org [thesgc.org]

- 8. LIMK1, CPTAC-2911 - CPTAC Assay Portal | Office of Cancer Clinical Proteomics Research [assays.cancer.gov]

- 9. Reactome | Phosphorylation of LIMK-1 by PAK [reactome.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. corning.com [corning.com]

An In-depth Technical Guide to BMS-493: A Pan-Retinoic Acid Receptor Inverse Agonist

Disclaimer: The compound "BMS-4" is not unambiguously identified in publicly available scientific literature. This technical guide focuses on BMS-493 , a well-characterized compound from Bristol Myers Squibb, which is a plausible subject of interest given the nomenclature.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-493 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

BMS-493 is a synthetic retinoid that acts as a potent pan-retinoic acid receptor (RAR) inverse agonist. Its chemical structure is characterized by a dihydronaphthalene core linked to a benzoic acid moiety via an ethenyl bridge and a phenylethynyl group.

IUPAC Name: 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid

Synonyms: BMS 493, BMS-204493, (E)-4-(2-(5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid

Physicochemical Properties of BMS-493

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₄O₂ | STEMCELL Technologies[1] |

| Molecular Weight | 404.5 g/mol | MedchemExpress[2] |

| CAS Number | 215030-90-3 | STEMCELL Technologies[1] |

| Appearance | Light yellow to yellow powder | ChemicalBook[3] |

| Purity | ≥98% | STEMCELL Technologies[1] |

| Solubility | Soluble in DMSO (≥20 mg/mL) | ChemicalBook[3] |

| Storage | 2-8°C | ChemicalBook[3] |

| Boiling Point (Predicted) | 605.4±55.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.21±0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.27±0.10 | ChemicalBook[3] |

Mechanism of Action

BMS-493 functions as a pan-RAR inverse agonist, meaning it binds to all three retinoic acid receptor subtypes (RARα, RARβ, and RARγ) and promotes an inactive conformational state. This action enhances the interaction between the RARs and nuclear corepressor (NCoR) proteins.[1][2] The stabilization of the RAR-NCoR complex actively represses the transcription of retinoic acid (RA)-responsive genes.[4] This is in contrast to RA, which induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, thereby activating gene transcription.

Signaling Pathway

BMS-493 directly interferes with the canonical retinoic acid signaling pathway. The following diagram illustrates this pathway and the inhibitory role of BMS-493.

References

LIMK1/2 inhibition and cofilin phosphorylation pathway

An In-depth Technical Guide to LIMK1/2 Inhibition and the Cofilin Phosphorylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM domain kinases 1 and 2 (LIMK1, LIMK2) are pivotal regulators of cytoskeletal dynamics, acting as a crucial node in signaling pathways that control cell morphology, motility, and division.[1][2] Their primary and most well-characterized substrates are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][3] By phosphorylating and inactivating cofilin, LIM kinases promote the stabilization of filamentous actin (F-actin), a process fundamental to numerous physiological and pathological events.[4][5] Dysregulation of the LIMK-cofilin axis is implicated in a range of diseases, including cancer metastasis, neurological disorders, and fibrotic diseases, making LIMK1 and LIMK2 compelling therapeutic targets.[4][6] This guide provides a comprehensive overview of the LIMK/cofilin signaling pathway, the mechanism of LIMK inhibitors, detailed experimental protocols for studying this pathway, and a summary of known inhibitors.

The LIMK/Cofilin Signaling Pathway

LIMK1 and LIMK2 are serine/threonine kinases that function as downstream effectors of the Rho family of small GTPases.[6][7] Their activation is a key event in translating extracellular signals into changes in the actin cytoskeleton.

Upstream Activation: The activity of LIMK1 and LIMK2 is primarily regulated by phosphorylation on a conserved threonine residue within their activation loop (Thr508 in LIMK1 and Thr505 in LIMK2).[1][5][8] This activation is mediated by at least two well-established upstream pathways:

-

Rac/Cdc42-PAK Pathway: p21-activated kinases (PAKs), particularly PAK1 and PAK4, are effectors of Rac1 and Cdc42 GTPases. Activated PAKs directly phosphorylate and activate LIMK1.[5][8][9]

-

Rho-ROCK Pathway: Rho-associated coiled-coil containing protein kinases (ROCKs), effectors of RhoA GTPase, directly phosphorylate and activate both LIMK1 and LIMK2.[5][8][10]

Mechanism of Action: Once activated, LIMK1/2 phosphorylates cofilin (including isoforms cofilin-1, cofilin-2, and destrin/ADF) exclusively at the Serine-3 residue.[2][3] This phosphorylation event inhibits cofilin's F-actin severing and depolymerizing activity.[7] The consequence is a net increase in the amount and stability of F-actin, leading to the formation of stress fibers and other actin-based structures that drive processes like cell migration and invasion.[1]

Deactivation and Reversal: The phosphorylation of cofilin is a reversible process. The Slingshot (SSH) family of phosphatases can dephosphorylate cofilin at Serine-3, thereby reactivating its actin-depolymerizing function.[11][12] This dynamic interplay between LIMKs and SSH phosphatases allows for precise spatiotemporal control of actin dynamics.

LIMK1/2 Inhibition: Mechanism and Therapeutic Potential

LIMK inhibitors are small molecules designed to block the kinase activity of LIMK1 and/or LIMK2. By preventing the phosphorylation of cofilin, these inhibitors maintain cofilin in its active, actin-severing state.[4][13] This leads to a decrease in F-actin stabilization and can subsequently inhibit cellular processes that are highly dependent on a dynamic actin cytoskeleton, such as cancer cell invasion and metastasis.[4][14]

Most LIMK inhibitors developed to date are ATP-competitive, binding to the ATP pocket in the kinase domain to prevent the transfer of phosphate from ATP to the cofilin substrate.[4][11] Researchers have developed inhibitors with varying degrees of selectivity for LIMK1 versus LIMK2, as well as dual inhibitors that target both isoforms.[8]

Quantitative Data on LIMK Inhibitors

The potency of LIMK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity Notes | Reference |

| LIMKi3 (BMS-5) | ATP-Competitive | 7 | 8 | Potent dual inhibitor. | [6][15] |

| Pyr1 | ATP-Competitive | - | - | Selective for LIMK1 over a panel of 66 other kinases. | [1] |

| T56-LIMKi | ATP-Competitive | - | - | Highly specific for LIMK2. | [6][15] |

| Damnacanthal | ATP-Competitive | 800 | 1530 | Also inhibits Lck kinase (IC50 = 1620 nM). | [6] |

| TH257 | Allosteric (Type III) | - | - | Characterized as a highly selective allosteric inhibitor. | [8] |

Note: Specific IC50 values for Pyr1 and T56-LIMKi were not consistently reported in the provided search results as precise nM values, but their selectivity profiles are well-documented.

Key Experimental Protocols

Investigating the LIMK/cofilin pathway and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays.

Protocol: Western Blot for Cellular Cofilin Phosphorylation

This assay directly measures the level of phosphorylated cofilin (p-cofilin) in cells, providing a robust readout of LIMK activity following inhibitor treatment.

1. Cell Culture and Treatment: a. Plate cells (e.g., HT-1080 fibrosarcoma, HeLa) in 6-well plates and grow to 70-80% confluency. b. Starve cells in serum-free media for 12-24 hours to reduce basal signaling, if necessary. c. Treat cells with various concentrations of the LIMK inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2 hours).

2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Western Transfer: a. Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Separate proteins by size on a 12-15% SDS-polyacrylamide gel. d. Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies for:

- Phospho-Cofilin (Ser3)

- Total Cofilin

- A loading control (e.g., GAPDH or β-Actin) c. Wash the membrane 3 times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST for 10 minutes each.

5. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence imager. c. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-cofilin signal to total cofilin and the loading control.

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This biochemical assay measures the direct effect of an inhibitor on the enzymatic activity of recombinant LIMK1 or LIMK2 by quantifying ATP consumption.[16]

1. Reagents and Setup: a. Reagents: Recombinant active LIMK1 or LIMK2, recombinant cofilin substrate, ATP, kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT), and a luminescence-based ATP detection kit (e.g., Kinase-Glo®). b. Prepare a serial dilution of the test inhibitor in a 384-well white plate.

2. Kinase Reaction: a. To each well, add the LIMK enzyme and cofilin substrate in kinase buffer. b. Initiate the reaction by adding a defined concentration of ATP (often at the Km value for the enzyme, e.g., 20 µM). c. Incubate the reaction for 1 hour at room temperature. The total reaction volume is typically small (e.g., 10 µL).

3. Signal Detection: a. Stop the reaction and measure remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well. b. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. c. Read the luminescence on a microplate reader.

4. Data Analysis: a. A lower luminescence signal indicates higher ATP consumption (higher kinase activity). b. A higher luminescence signal indicates lower ATP consumption (inhibited kinase activity). c. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Cell Migration (Transwell) Assay

This functional assay assesses the impact of LIMK inhibition on a key cellular process regulated by actin dynamics.

1. Chamber Preparation: a. Use Transwell inserts (e.g., 8.0 µm pore size) placed in a 24-well plate. b. Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber. c. Add serum-free media to the upper chamber and allow the inserts to rehydrate.

2. Cell Seeding and Treatment: a. Resuspend serum-starved cells in serum-free media containing the LIMK inhibitor or vehicle control. b. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of each insert.

3. Incubation: a. Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 12-24 hours).

4. Staining and Counting: a. Carefully remove the media from the upper chamber. b. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. c. Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde. d. Stain the cells with a solution such as 0.1% Crystal Violet. e. Wash the inserts with water and allow them to air dry. f. Image several random fields of view for each membrane using a microscope and count the number of migrated cells.

5. Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Express the data as a percentage of migration relative to the vehicle control.

Conclusion

The LIMK1/2-cofilin signaling pathway is a central hub for the regulation of actin cytoskeleton dynamics. Its direct role in controlling cell shape, movement, and proliferation has established it as a critical pathway in both normal physiology and the progression of numerous diseases. The development of potent and selective LIMK inhibitors offers a promising therapeutic strategy, particularly for targeting the invasive and metastatic properties of cancer cells. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate this pathway and advance the development of novel therapeutics targeting LIMK1 and LIMK2.

References

- 1. mdpi.com [mdpi.com]

- 2. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of LIM Kinases during Development: A Lens to Get a Glimpse of Their Implication in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Lim kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | ROCK phosphorylates LIMK1,2 [reactome.org]

- 11. mdpi.com [mdpi.com]

- 12. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. oncotarget.com [oncotarget.com]

- 15. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Bristol-Myers Squibb's LIMK Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the foundational research conducted by Bristol-Myers Squibb (BMS) on their LIM kinase (LIMK) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of these pioneering compounds. This document details the core compounds, their biochemical and cellular activities, and the experimental protocols used in their initial evaluation.

Core Compounds and Structure-Activity Relationship (SAR)

Bristol-Myers Squibb's initial exploration into LIMK inhibitors led to the identification of a series of potent aminothiazole-based compounds. Among these, BMS-3, BMS-4, and BMS-5 (also known as LIMKi 3) emerged as key tool compounds for understanding the role of LIMK in cellular processes. The foundational research elucidated a preliminary structure-activity relationship, highlighting the importance of specific substitutions on the pyrazole and thiazole rings for both potency and cellular effects.

A key publication by Ross-Macdonald et al. in 2008 detailed the characterization of these compounds, revealing that while some were potent dual inhibitors of LIMK1 and LIMK2, others exhibited significant cytotoxicity through off-target effects, such as tubulin polymerization inhibition.[1] This early work was crucial in distinguishing selective LIMK inhibitors from those with broader cytotoxic profiles.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities and cellular effects of the foundational Bristol-Myers Squibb LIMK inhibitors.

Table 1: In Vitro LIMK Inhibition

| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |

| BMS-3 | 5 | 6 |

| BMS-4 | - | - |

| BMS-5 (LIMKi 3) | 7 | 8 |

Data sourced from Ross-Macdonald et al., 2008 and commercial vendor datasheets.[2][3][4]

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Endpoint | Result |

| BMS-3 | A549 | Cytotoxicity | EC50 | 154 nM |

| BMS-3 | A549 | Mitotic Arrest | - | Induces mitotic arrest |

| BMS-5 (LIMKi 3) | MDA-MB-231 | Cofilin Phosphorylation | Inhibition | Inhibits cofilin phosphorylation |

| BMS-5 (LIMKi 3) | MDA-MB-231 | Cell Invasion | Inhibition | Reduces tumor cell invasion |

Data sourced from Ross-Macdonald et al., 2008 and commercial vendor datasheets.[2][5]

Signaling Pathway

LIM kinases are key regulators of actin dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. The canonical signaling pathway leading to LIMK activation involves Rho family GTPases.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the foundational research of Bristol-Myers Squibb's LIMK inhibitors.

In Vitro Radioactive Kinase Assay

This protocol describes the method used to determine the IC50 values of BMS compounds against LIMK1 and LIMK2.

Objective: To quantify the inhibitory activity of test compounds on LIMK1 and LIMK2 kinase activity.

Materials:

-

Enzymes: GST-tagged kinase domains of human LIMK1 and LIMK2 (expressed in baculovirus-infected Sf9 insect cells).

-

Substrate: Biotinylated full-length human destrin.

-

Radioisotope: [γ-33P]ATP.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA, pH 7.4.

-

ATP: 10 µM final concentration.

-

Test Compounds: Serial dilutions in DMSO.

-

Wash Buffer: 75 mM phosphoric acid.

-

Apparatus: 96-well plates, phosphocellulose filter plates, scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, LIMK enzyme (specific concentration optimized for linear phosphate incorporation), and biotinylated destrin substrate.

-

Add the test compound at various concentrations to the reaction mixture in the 96-well plates.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Phospho-Cofilin Western Blot

This protocol outlines the method to assess the effect of BMS compounds on the phosphorylation of cofilin in a cellular context.

Objective: To determine if test compounds inhibit LIMK activity in cells by measuring the levels of phosphorylated cofilin.

Materials:

-

Cell Line: A549 human lung carcinoma cells.

-

Test Compounds: Desired concentrations in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-cofilin (Ser3) antibody (e.g., Cell Signaling Technology #3313, 1:1000 dilution).[6]

-

Primary Antibody: Mouse anti-total cofilin antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

-

Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), ECL detection reagents.

-

Apparatus: Electrophoresis and western blotting equipment, imaging system.

Procedure:

-

Seed A549 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL detection system.

-

Strip the membrane and re-probe with an antibody against total cofilin to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phospho-cofilin to total cofilin.

A549 Cell Cytotoxicity Assay

This protocol describes a general method for evaluating the cytotoxic effects of BMS compounds on A549 cells.

Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (EC50).

Materials:

-

Cell Line: A549 human lung carcinoma cells.

-

Test Compounds: Serial dilutions in cell culture medium.

-

Reagents for Viability Assay: For example, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and a solubilizing agent (e.g., DMSO or SDS solution).

-

Apparatus: 96-well cell culture plates, microplate reader.

Procedure:

-

Seed A549 cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023114759A2 - Abl inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]

- 6. novoprolabs.com [novoprolabs.com]

The Architect of Cellular Motility and Growth: A Technical Guide to LIMK1's Role in Cell Migration and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM Domain Kinase 1 (LIMK1) stands as a pivotal regulator of the actin cytoskeleton, a dynamic network essential for fundamental cellular processes. As a serine/threonine kinase, LIMK1's primary role is to phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This action tips the balance towards actin polymerization, leading to the stabilization of actin filaments. Consequently, LIMK1 is deeply implicated in orchestrating cell migration and proliferation, two processes that are tightly controlled in normal physiology but often dysregulated in diseases such as cancer. This technical guide provides an in-depth exploration of LIMK1's function, detailing its signaling pathways, the quantitative impact of its activity on cellular behavior, and comprehensive protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the intricacies of cytoskeletal dynamics and for professionals in drug development targeting pathways that govern cell motility and growth.

Introduction

LIM Domain Kinase 1 (LIMK1) is a member of a small family of dual-specificity kinases characterized by the presence of two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain[1][2]. The LIM domains are protein-protein interaction motifs, while the PDZ domain also mediates interactions with other proteins, positioning LIMK1 as a critical node in various signaling networks[1][3]. Its expression is particularly prominent in the brain, where it is involved in neuronal development, but it is also found in various other tissues[2][4].

The central function of LIMK1 revolves around its regulation of the actin cytoskeleton[4]. The actin cytoskeleton is a highly dynamic structure responsible for maintaining cell shape, enabling cell movement, and facilitating cell division[4]. LIMK1's influence on these processes is primarily mediated through its phosphorylation of the actin-depolymerizing factor (ADF)/cofilin family of proteins[5]. By phosphorylating cofilin at Serine-3, LIMK1 inhibits its ability to sever and depolymerize actin filaments, leading to an accumulation of filamentous actin (F-actin)[6][7]. This stabilization of the actin cytoskeleton is a critical step in the formation of structures required for cell migration, such as lamellipodia and stress fibers[6][8].

Dysregulation of LIMK1 activity has been strongly linked to the progression of various cancers, including breast, prostate, lung, and colorectal cancer[2][9][10]. In these contexts, elevated LIMK1 expression and activity are often associated with increased cell migration, invasion, and metastasis[9][11]. Furthermore, LIMK1 has been shown to play a role in cell cycle progression, further highlighting its importance in cell proliferation[2][10][12].

This guide will delve into the molecular mechanisms governing LIMK1's function, present quantitative data on its impact on cell migration and proliferation, provide detailed experimental protocols for its investigation, and illustrate key pathways and workflows through diagrams.

The LIMK1 Signaling Pathway

LIMK1 activity is tightly regulated by upstream signaling pathways, most notably the Rho family of small GTPases, which includes Rho, Rac, and Cdc42[5][13]. These GTPases act as molecular switches that, in their active GTP-bound state, can initiate a cascade of events leading to LIMK1 activation.

Upstream Regulation

The canonical pathway for LIMK1 activation involves Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which are direct effectors of Rho and Rac/Cdc42, respectively[12][13].

-

ROCK , activated by Rho, directly phosphorylates LIMK1 at Threonine-508 (Thr508) in its activation loop, leading to a significant increase in its kinase activity[9][14].

-

PAK , a downstream effector of Rac and Cdc42, also phosphorylates and activates LIMK1 at the same Thr508 residue[14][15].

Other kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2), have also been shown to activate LIMK1, indicating a convergence of multiple signaling pathways on this central regulator of actin dynamics[16].

Downstream Effects

Once activated, LIMK1 phosphorylates its primary substrate, cofilin, at Serine-3[6][8]. This phosphorylation event has two major consequences:

-

Inhibition of Actin Depolymerization: Phosphorylated cofilin is unable to bind to and sever F-actin, leading to a net increase in stabilized actin filaments[6][7].

-

Promotion of Actin Polymerization: The stabilization of F-actin provides a scaffold for further actin polymerization, contributing to the formation of migratory and proliferative structures.

Beyond cofilin, LIMK1 has been reported to have other substrates, including tubulin polymerization promoting protein (TPPP/p25), which suggests a role for LIMK1 in regulating microtubule dynamics as well[2][14].

Signaling Pathway Diagram

Caption: The LIMK1 signaling cascade, initiated by extracellular cues and mediated by Rho GTPases.

Quantitative Data on LIMK1's Role

The functional consequences of LIMK1 activity on cell migration and proliferation have been quantified in numerous studies. The following tables summarize key findings from research on various cell types.

Cell Migration and Invasion

| Cell Line | Experimental Condition | Assay | Quantitative Effect on Migration/Invasion | Reference |

| MDA-MB-231 (Breast Cancer) | Overexpression of wild-type LIMK1 | Transwell Migration | 1.2 to 1.8-fold increase | [17] |

| MDA-MB-231 (Breast Cancer) | Expression of dominant-negative LIMK1 | Transwell Migration | Decreased migration compared to control | [17] |

| SK-MES-1 (Lung Cancer) | Knockdown of LIMK1 | Transwell Migration | Significant decrease in migrated cells | [9] |

| BGC823 (Gastric Cancer) | Knockdown of LIMK1 | Wound Healing | Delayed wound closure | [18] |

| MKN74 (Gastric Cancer) | Knockout of LIMK1 | Transwell Migration | Decreased cell migration | [18] |

| SiHa and CaSki (Cervical Cancer) | Overexpression of LIMK1 | Wound Healing & Transwell | Increased migration and invasion | [19] |

| SiHa and CaSki (Cervical Cancer) | Knockdown of LIMK1 | Wound Healing & Transwell | Decreased migration and invasion | [19] |

| MG63/VCR (Osteosarcoma) | Knockdown of LIMK1 | Transwell Migration | Abolished higher migration ability | [20] |

Cell Proliferation

| Cell Line | Experimental Condition | Assay | Quantitative Effect on Proliferation | Reference |

| A-498 (Renal Cell Carcinoma) | Silencing of LIMK1 | CCK-8 | Decreased proliferation | [21] |

| SiHa and CaSki (Cervical Cancer) | Overexpression of LIMK1 | Colony Formation | Increased number of colonies | [19] |

| SiHa and CaSki (Cervical Cancer) | Knockdown of LIMK1 | Colony Formation | Decreased number of colonies | [19] |

| SW620 (Colorectal Cancer) | Silencing of LIMK1 | CCK-8 | Significantly suppressed cell proliferation | [22] |

| LNCaP (Prostate Cancer) | Treatment with LIMK inhibitor | Cell Viability | Dose-dependent decrease in cell number | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LIMK1 in cell migration and proliferation.

Transwell Migration Assay

This assay measures the chemotactic motility of cells.

Materials:

-

24-well Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (serum-free and serum-containing)

-

Fetal Bovine Serum (FBS) or other chemoattractants

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.2% w/v in 20% methanol)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours. On the day of the assay, detach cells using a non-enzymatic method if possible, or brief trypsinization. Resuspend the cells in serum-free medium at a concentration of 0.5-1 x 10^5 cells/mL[9].

-

Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate[9].

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert[9].

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 6-24 hours)[9].

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells[9].

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.2% crystal violet solution for 10-20 minutes[9].

-

Washing and Visualization: Gently wash the inserts with PBS to remove excess stain. Allow the inserts to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under an inverted microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer[9].

-

Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer[9].

-

Washing: Gently wash the well with PBS to remove detached cells and debris[9].

-

Incubation and Imaging: Add fresh cell culture medium (can be serum-free or serum-containing depending on the experimental design). Place the plate on a microscope stage within an incubator or use a microscope with an environmental chamber. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) until the wound is closed[9].

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the change in area over time.

Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability, which is proportional to cell proliferation.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2000-5000 cells/well in 100 µL of culture medium. Include wells with medium only as a blank control[7][15].

-

Incubation: Incubate the plate for 24 hours at 37°C to allow cells to attach[7].

-

Treatment (Optional): If testing the effect of a compound, add the compound at various concentrations to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Addition of CCK-8: Add 10 µL of CCK-8 solution to each well[7][15].

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density[7].

-

Measurement: Measure the absorbance at 450 nm using a microplate reader[7][15].

-

Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the sample wells. The absorbance is directly proportional to the number of viable cells.

Western Blotting for LIMK1 and Phospho-Cofilin

This technique is used to detect the expression and phosphorylation status of proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LIMK1, anti-phospho-cofilin, anti-cofilin, anti-actin or anti-tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the function of LIMK1.

The Dichotomous Role of LIMK1

While a large body of evidence points to LIMK1 as a promoter of cell migration and proliferation, some studies have reported conflicting results, where LIMK1 overexpression can suppress these processes[16]. This suggests that the role of LIMK1 is highly context-dependent and that a delicate balance of its activity is crucial for normal cellular function.

The level of LIMK1 expression and the specific cellular background appear to be key determinants of its ultimate effect. It is hypothesized that either too little or too much LIMK1 activity can be detrimental to directed cell migration. A complete loss of LIMK1 function leads to an inability to stabilize actin filaments at the leading edge, while excessive LIMK1 activity may result in overly stabilized actin structures that lack the dynamism required for efficient movement.

Logical Relationship Diagram

Caption: The concentration-dependent, biphasic role of LIMK1 in cellular processes.

Conclusion and Future Directions

LIMK1 is a master regulator of actin dynamics, playing a critical and often pro-tumorigenic role in cell migration and proliferation. Its position as a downstream effector of the Rho GTPase signaling pathways makes it an attractive target for therapeutic intervention, particularly in the context of cancer metastasis. The development of specific and potent LIMK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical studies[24][25][26][27][28].

Future research will likely focus on further elucidating the context-dependent roles of LIMK1 in different cellular and disease models, identifying novel substrates and interacting partners, and developing next-generation inhibitors with improved specificity and pharmacological properties. A deeper understanding of the intricate regulation and multifaceted functions of LIMK1 will undoubtedly open new avenues for the treatment of a wide range of diseases characterized by aberrant cell motility and growth.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIMK1: A promising prognostic and immune infiltration indicator in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIMK1 Antibody | Affinity Biosciences [affbiotech.com]

- 4. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]

- 6. Spatial and temporal regulation of cofilin activity by LIM kinase and Slingshot is critical for directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.thewellbio.com [cdn.thewellbio.com]

- 11. pnas.org [pnas.org]

- 12. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines [kjpp.net]

- 15. apexbt.com [apexbt.com]

- 16. LIMK1 variants are associated with divergent endocrinological phenotypes and altered exocytosis dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LIMK1 promotes the development of cervical cancer by up-regulating the ROS/Src-FAK/cofilin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overexpression of LIMK1 promotes migration ability of multidrug-resistant osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. LIM Kinase 1 Coordinates Microtubule Stability and Actin Polymerization in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lumiprobe.com [lumiprobe.com]

- 26. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of LIMK1 Inhibitor BMS-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the LIMK1 inhibitor, BMS-4, in various cell culture-based assays. BMS-4 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), key regulators of actin cytoskeleton dynamics. By inhibiting LIMK1/2, BMS-4 prevents the phosphorylation of their primary substrate, cofilin, leading to increased cofilin activity and subsequent actin depolymerization.[1][2] This modulation of the actin cytoskeleton makes BMS-4 a valuable tool for investigating cellular processes such as migration, invasion, and proliferation.

Mechanism of Action

BMS-4 targets the ATP-binding pocket of LIMK1 and LIMK2, preventing the transfer of phosphate to cofilin.[3][4] Active, phosphorylated LIMK1/2 (pLIMK) is responsible for phosphorylating cofilin at Serine-3, which inactivates its actin-severing function. By inhibiting this phosphorylation, BMS-4 maintains cofilin in its active, non-phosphorylated state, leading to increased actin filament turnover and a more dynamic actin cytoskeleton.

References

Application Notes and Protocols for BMS-754807 in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-754807 is a potent and reversible dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2] It has demonstrated efficacy in inhibiting the growth of a wide array of human tumor cell lines, including the non-small cell lung cancer (NSCLC) cell line A549.[2][3] These application notes provide a comprehensive guide for utilizing BMS-754807 to study its effects on A549 cells, including recommended working concentrations, detailed experimental protocols, and an overview of the targeted signaling pathway.